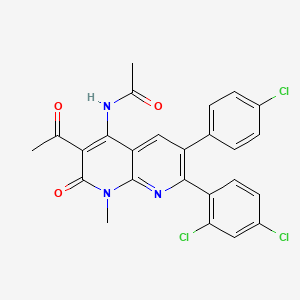
Inosine 5'-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine 5’-sulfate is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. Inosine itself is formed when hypoxanthine is attached to a ribose ring via a β-N9-glycosidic bond. Inosine 5’-sulfate is characterized by the addition of a sulfate group to the inosine molecule, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of inosine 5’-sulfate can involve several synthetic routes. One common method is the sulfonation of inosine using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires anhydrous conditions and a suitable solvent such as pyridine or dimethylformamide to facilitate the reaction .
Industrial Production Methods: Industrial production of inosine 5’-sulfate often involves fermentation processes using genetically modified microorganisms. For instance, mutants of Bacillus subtilis can be cultured in a medium containing adenine and amino acids, with a carbon source such as saccharides or poly-alcohols. The fermentation is carried out under aerobic conditions, and the pH is maintained between 4 and 9. The inosine produced is then subjected to sulfonation to obtain inosine 5’-sulfate .
Chemical Reactions Analysis
Types of Reactions: Inosine 5’-sulfate can undergo various chemical reactions, including:
Oxidation: Inosine 5’-sulfate can be oxidized to form xanthosine 5’-sulfate.
Reduction: Reduction reactions can convert inosine 5’-sulfate back to inosine.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Xanthosine 5’-sulfate.
Reduction: Inosine.
Substitution: Various inosine derivatives depending on the substituent used.
Scientific Research Applications
Inosine 5’-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside derivatives.
Biology: Inosine 5’-sulfate is studied for its role in cellular metabolism and signaling pathways.
Mechanism of Action
The mechanism of action of inosine 5’-sulfate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Inosine 5’-sulfate can be compared with other similar compounds such as:
Inosine: The parent compound without the sulfate group.
Inosine 5’-monophosphate: A phosphorylated derivative of inosine.
Xanthosine: An oxidized form of inosine.
Uniqueness: Inosine 5’-sulfate is unique due to its sulfate group, which can enhance its solubility and stability compared to inosine. This modification also allows it to participate in different biochemical reactions and pathways, making it a valuable compound for various applications .
Properties
CAS No. |
70023-32-4 |
|---|---|
Molecular Formula |
C10H12N4O8S |
Molecular Weight |
348.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C10H12N4O8S/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H,18,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
IGYLPKLXFDOQGM-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COS(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



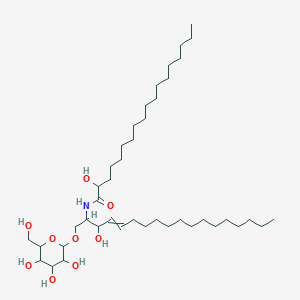
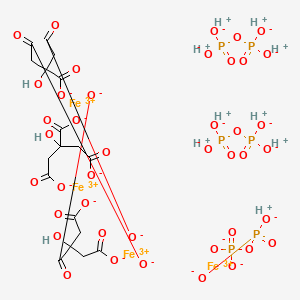

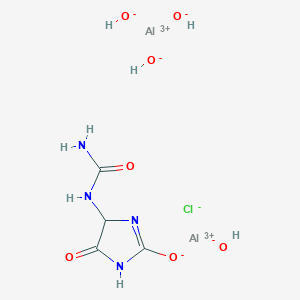

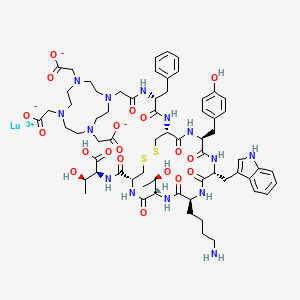
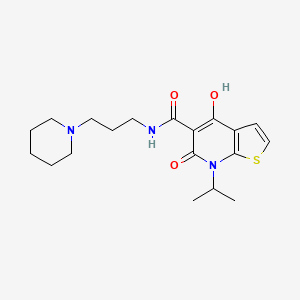
![(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786897.png)
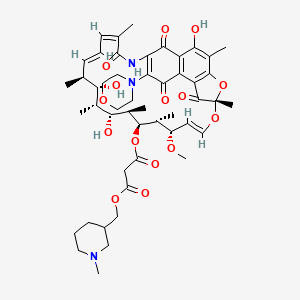
![[3-Cyano-5-[[[2,4-dimethyl-5-[6-(3-pyridinyl)-1H-imidazo[1,2-b]pyrazol-1-yl]phenyl]amino]carbonyl]phenyl]pentafluorosulfur](/img/structure/B10786929.png)
![(1S,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B10786934.png)
